4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid
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Overview
Description
4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a benzoic acid moiety through a methoxymethyl group
Preparation Methods
The synthesis of 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid typically involves the construction of the pyrrolidine ring followed by its functionalization. One common synthetic route starts with the preparation of the pyrrolidine ring from cyclic or acyclic precursors. The ring is then functionalized to introduce the methoxymethyl group and subsequently attached to the benzoic acid moiety . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzoic acid moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid can be compared with other similar compounds, such as:
4-(Pyrrolidin-1-yl)benzoic acid: Lacks the methoxymethyl group, which may affect its reactivity and binding properties.
4-(Methoxymethyl)pyrrolidine: Lacks the benzoic acid moiety, which may influence its solubility and interaction with biological targets.
Pyrrolidine-2,5-diones: These compounds have different functional groups attached to the pyrrolidine ring, leading to distinct chemical and biological properties
Properties
IUPAC Name |
4-[3-(methoxymethyl)pyrrolidin-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-9-10-6-7-14(8-10)12-4-2-11(3-5-12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUJWJNYCTYSDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1483510-54-8 |
Source
|
Record name | 4-[3-(methoxymethyl)pyrrolidin-1-yl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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